(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a phenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
DDT: A well-known insecticide with a similar chlorinated aromatic structure.
Uniqueness
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C27H20ClN3O3S |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H20ClN3O3S/c1-2-16-34-24-12-8-20(9-13-24)27-21(19-31(30-27)23-6-4-3-5-7-23)17-26(18-29)35(32,33)25-14-10-22(28)11-15-25/h2-15,17,19H,1,16H2/b26-17+ |
InChI Key |
WKUQNSMPCFDIIY-YZSQISJMSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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